2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO2/c18-14-6-4-12(5-7-14)10-16(23)22-8-9-24-15-3-1-2-13(11-15)17(19,20)21/h1-7,11H,8-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRKAMKMQJBOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCNC(=O)CC2=CC=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nucleophilic Substitution: The reaction of 4-fluoroaniline with 2-bromoethyl acetate under basic conditions to form 2-(4-fluorophenyl)ethyl acetate.
Hydrolysis and Amidation: Hydrolysis of the ester group followed by amidation with 3-(trifluoromethyl)phenol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and bromine (Br2) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, which can be categorized into several key areas:
Antimicrobial Activity
Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives of phenoxyacetamides were tested against various pathogens, showing minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The presence of the trifluoromethyl group may enhance lipophilicity and membrane penetration, contributing to its antimicrobial efficacy.
Antitumor Activity
The structural components of 2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide suggest potential antitumor activity. Research on related compounds has indicated that modifications in the phenyl and trifluoromethyl groups can enhance cytotoxic effects against various cancer cell lines . For example, compounds similar to this one have shown significant growth inhibition in colon cancer cells (HT29), with IC50 values reported below 1.98 μg/mL.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following observations can be made:
- Fluorine Substituents : The introduction of fluorine atoms increases the lipophilicity of the compound, which may improve its interaction with biological targets.
- Phenoxy Group : The phenoxy moiety contributes to the overall stability and activity of the compound, potentially enhancing its binding affinity to target enzymes or receptors.
Synthesis and Case Studies
The synthesis of 2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide typically involves multi-step reactions starting from easily accessible precursors. A notable case study involved the synthesis of related phenoxyacetamides, which were then evaluated for their antitubercular activities. The most potent derivative showed an MIC value of 4 μg/mL against M. tuberculosis .
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Synergistic effects noted |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Synthesis Pathway Example
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Fluoroaniline + Acetic Anhydride | Reflux | Acetanilide derivative |
| 2 | Acetanilide derivative + Trifluoromethyl phenol | Base catalysis | Intermediate product |
| 3 | Intermediate + Ethylene diamine | Heating | Final product: 2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide |
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways or inhibit enzyme activity, depending on its specific application.
Comparison with Similar Compounds
Oxygen-Linked Acetamides
Key Observations :
Sulfur-Linked Acetamides
Key Observations :
Heterocyclic Acetamides
Key Observations :
Trifluoromethyl-Containing Analogs
Key Observations :
- Trifluoromethyl groups are consistently used to optimize drug-likeness across analogs .
- PEG-like chains () address solubility limitations inherent to highly fluorinated compounds .
Research Findings and Implications
- Biological Activity : While specific data for the target compound are lacking, sulfur-linked analogs (e.g., LBJ-02) and benzothiazoles () show promise in enzyme inhibition and antimicrobial activity .
- Structure-Activity Relationships (SAR) :
- Fluorine and trifluoromethyl groups improve metabolic stability.
- Thioether linkages may enhance target residence time compared to ethers.
- Heterocycles (e.g., benzothiazole, triazole) diversify binding modes but complicate synthesis.
Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is a member of the acetamide family, characterized by its fluorinated and trifluoromethyl substituents. This article aims to explore its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a fluorinated phenyl ring and a trifluoromethyl group, which are known to enhance biological activity through increased lipophilicity and metabolic stability.
Pharmacological Effects
- Anticonvulsant Activity : Research indicates that compounds with similar structural motifs exhibit anticonvulsant properties. For example, derivatives containing trifluoromethyl groups have shown significant efficacy in models of epilepsy, particularly in maximal electroshock (MES) tests. The introduction of fluorine atoms has been linked to enhanced activity due to increased metabolic stability and improved central nervous system (CNS) penetration .
- Receptor Binding Affinity : Compounds with similar structures have demonstrated selective binding to sigma receptors, particularly σ1 receptors, which are implicated in various neurological functions. For instance, a related compound showed a high affinity for σ1 receptors (Ki = 42 nM), suggesting potential applications in treating neurological disorders .
- Inhibition of Enzymatic Activity : The trifluoromethyl group has been shown to modulate the activity of various enzymes and receptors. In particular, it can enhance the potency of inhibitors targeting serotonin uptake, thereby influencing mood and anxiety disorders .
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group in the para position of phenolic rings has been associated with increased potency in inhibiting specific biological targets. This modification often leads to improved interactions with target proteins due to altered electronic properties and steric effects .
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Anticonvulsant (MES test) |
| Compound B | Structure B | σ1 receptor antagonist |
| 2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide | Structure C | Potential CNS activity |
Case Studies
- Anticonvulsant Screening : A study evaluated various N-phenylacetamide derivatives for their anticonvulsant properties using animal models. The results indicated that compounds with trifluoromethyl substitutions exhibited significant protective effects against seizures induced by pentylenetetrazole and maximal electroshock tests .
- Sigma Receptor Binding : In another investigation focusing on σ1 receptor ligands, compounds structurally similar to 2-(4-fluorophenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide were tested for binding affinity and selectivity. Results demonstrated a marked preference for σ1 over σ2 receptors, supporting their potential as therapeutic agents for neuropsychiatric conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
